molecular formula C10H7N3 B3050228 5h-Pyrrolo[3,2-c:4,5-c']dipyridine CAS No. 244-78-0

5h-Pyrrolo[3,2-c:4,5-c']dipyridine

Cat. No. B3050228
CAS RN: 244-78-0
M. Wt: 169.18 g/mol
InChI Key: PHHUQAFGPIDWPU-UHFFFAOYSA-N
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Description

5h-Pyrrolo[3,2-c:4,5-c’]dipyridine is a chemical compound with the molecular formula C10H7N3 and a molecular weight of 169.18 . It is used for research purposes .


Synthesis Analysis

The synthesis of 5h-Pyrrolo[3,2-c:4,5-c’]dipyridine has been achieved through the Piloty-Robinson method under thermal conditions . This method involves the use of 2,8-dibenzoyl-1,2,3,4,6,7,8,9-octahydro-5H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 5h-Pyrrolo[3,2-c:4,5-c’]dipyridine has been studied . The crystal structure of the compound was found to be monoclinic, with a = 8.0106 (17) Å, b = 29.957 (6) Å, c = 12.050 (3) Å, β = 95.025 (4) Å, V = 2880.6 (10) Å3, Z = 8 .


Chemical Reactions Analysis

The chemical reactions involving 5h-Pyrrolo[3,2-c:4,5-c’]dipyridine have been studied using the Piloty-Robinson reaction . This reaction has been used to prepare 1,2,3,4,6,7,8,9-octahydro-5H-pyrrolo .


Physical And Chemical Properties Analysis

5h-Pyrrolo[3,2-c:4,5-c’]dipyridine is a solid at 20 degrees Celsius . It appears as a light yellow to amber to dark green powder or crystal .

Scientific Research Applications

Synthesis Techniques

  • Novel Synthesis Methods : The compound 5H-Pyrrolo[3,2-c:4,5-c']dipyridine has been synthesized using the Piloty-Robinson reaction under various conditions. This novel method involves the transformation of 2,8-dibenzoyl-1,2,3,4,6,7,8,9-octahydro-5H-pyrrolo[3,2-c:4,5-c']dipyridine, demonstrating a new pathway for creating aromatic 3,6-diazacarbazoles (Alekseyev, Kurkin, & Yurovskaya, 2011).

Electrophosphorescent Devices

  • Innovative Materials for Electrophosphorescent Devices : Research has led to the development of novel bipolar host materials incorporating this compound. These materials show promise for use in blue electrophosphorescent devices due to their excellent thermal stability and high efficiency, particularly in terms of low roll-off at high brightness levels (Lv et al., 2017).

Fluorescent Chemosensors

  • Fluorescent Chemosensors for Metal Ions : Derivatives of pyrrolo[3,4-c]pyridine have been utilized to create sensitive chemosensors for detecting Fe3+/Fe2+ ions. These fluorophores are useful for imaging in living cells, illustrating potential applications in biological and chemical sensing technologies (Maity et al., 2018).

Pharmaceutical Applications

  • Pharmaceutical Research : Pyrrolo[3,2-c]pyridine derivatives have shown promise in pharmaceutical research. For instance, they have been studied as inhibitors of platelet aggregation, illustrating their potential as antithrombotic drugs (Altomare et al., 2000). Additionally, these compounds have been explored for their antiviral properties, particularly as C-C chemokine receptor type 5 (CCR5) antagonists, showing effectiveness against HIV-1 (Wang, Halambage, Zeng, & Hu, 2017).

Safety and Hazards

5h-Pyrrolo[3,2-c:4,5-c’]dipyridine may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-3-11-5-7-8-6-12-4-2-10(8)13-9(1)7/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHUQAFGPIDWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC3=C2C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302763
Record name 5h-pyrrolo[3,2-c:4,5-c']dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

244-78-0
Record name MLS003106390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5h-pyrrolo[3,2-c:4,5-c']dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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